molecular formula C12H18INO B13068709 4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol

4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol

Katalognummer: B13068709
Molekulargewicht: 319.18 g/mol
InChI-Schlüssel: WIBROQAMZSRSDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol is an organic compound with the molecular formula C12H18INO It is characterized by the presence of an iodophenyl group attached to an ethylamino butanol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol typically involves the reaction of 4-iodoacetophenone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-{[1-(4-iodophenyl)ethyl]amino}butan-2-one, while substitution reactions can produce compounds like 4-{[1-(4-fluorophenyl)ethyl]amino}butan-2-ol .

Wissenschaftliche Forschungsanwendungen

4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol
  • 4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol
  • 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol

Uniqueness

4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns. This uniqueness makes it valuable in applications where iodine’s properties are advantageous, such as in radiolabeling for imaging studies .

Eigenschaften

Molekularformel

C12H18INO

Molekulargewicht

319.18 g/mol

IUPAC-Name

4-[1-(4-iodophenyl)ethylamino]butan-2-ol

InChI

InChI=1S/C12H18INO/c1-9(15)7-8-14-10(2)11-3-5-12(13)6-4-11/h3-6,9-10,14-15H,7-8H2,1-2H3

InChI-Schlüssel

WIBROQAMZSRSDS-UHFFFAOYSA-N

Kanonische SMILES

CC(CCNC(C)C1=CC=C(C=C1)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.